Product packaging for germanium dipotassium trioxide(Cat. No.:CAS No. 12398-45-7)

germanium dipotassium trioxide

Cat. No.: B1143900
CAS No.: 12398-45-7
M. Wt: 198.82 g/mol
InChI Key: OAIUOLBQEZRYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Alkali Metal Germanates within Modern Inorganic and Materials Chemistry Research

Alkali metal germanates are a class of inorganic compounds containing germanium, an alkali metal, and oxygen. They are structurally analogous to the well-studied silicates, with germanium often forming tetrahedral {GeO4} units, though it can also exhibit five- and six-fold coordination. capes.gov.br This structural versatility leads to a wide range of materials with interesting properties. In modern materials chemistry, these compounds are investigated for their potential in diverse applications, including nonlinear optical devices, catalysis, and energy storage, such as in lithium-ion batteries. daneshyari.comacs.org The study of germanate glasses is particularly active, with phenomena like the "germanate anomaly"—where physical properties like density and refractive index show a non-linear trend with the addition of an alkali oxide—driving fundamental research into glass structure. daneshyari.comresearchgate.net

Historical Development and Contemporary Significance of Germanate Compounds in Structural and Functional Materials

The study of germanates began in the early 20th century, following the discovery of germanium itself in 1886. daneshyari.comeco-vector.com Initially, their development was largely of academic interest. However, a resurgence of interest has occurred in recent decades as their potential for advanced material applications became evident. daneshyari.com Historically, germanates have been important in geoscience as analogues for silicate (B1173343) minerals found in the Earth's mantle, allowing for the study of mineral behavior under high-pressure conditions. capes.gov.br In contemporary materials science, their significance has expanded considerably. Microporous germanate zeolites, first prepared in the 1990s, are noted for their ion-exchange capabilities. capes.gov.brresearchgate.neteie.gr Furthermore, various germanates, including alkaline earth metal germanates, have been synthesized as nanowires and investigated as a new class of anode materials for lithium-ion batteries, offering potentially high storage capacities. acs.orgsamgtu.ru

Scope and Research Significance of Investigations into Germanium Dipotassium (B57713) Trioxide

Within the family of alkali metal germanates, germanium dipotassium trioxide (K₂GeO₃) serves as a fundamental system for study. As a metagermanate, it represents a specific stoichiometry that provides insight into the structure and properties of germanate chains. Research into K₂GeO₃, often in comparison with its corresponding glass or other alkali germanates, helps elucidate the structural units present across different states of matter. acs.orgresearchgate.net Investigations into the K₂O-GeO₂ system, of which K₂GeO₃ is a key crystalline compound, are crucial for understanding the aforementioned germanate anomaly and for developing new glass and glass-ceramic materials with tailored optical and physical properties. daneshyari.comceramics-silikaty.czscielo.br The study of its vibrational properties through spectroscopy provides a fingerprint for specific structural motifs that are essential for modeling and predicting the behavior of more complex germanate systems. researchgate.netslideserve.com

Detailed Research Findings

Synthesis

This compound can be synthesized through solid-state reactions at high temperatures. One common laboratory method involves melting a homogenous mixture of high-purity potassium carbonate (K₂CO₃) and germanium dioxide (GeO₂) in a platinum crucible at temperatures around 1400 °C. daneshyari.com The resulting product can be a crystalline solid or, if quenched, can form a potassium germanate glass. daneshyari.com Another approach involves a solid-state reaction where a pre-synthesized potassium germanate is reacted with other oxides to form more complex materials. wgtn.ac.nz

The solubility of K₂GeO₃ has been studied as a function of temperature. It is found to be most soluble in highly associated, hydrogen-bonded solvents like glycerol (B35011) and ethylene (B1197577) glycol, and least soluble in polar aprotic solvents such as dimethylformamide. rsc.org

Chemical and Physical Properties

Table 1: Chemical Identifiers for this compound

Identifier Value
Chemical Name This compound
Synonyms Potassium Metagermanate, Potassium Germanate (K₂GeO₃)
CAS Number 12398-45-7
Molecular Formula K₂GeO₃
Molecular Weight 198.8 g/mol

| Appearance | White solid |

Data sourced from multiple references. eie.grgeokniga.org

Crystal Structure

Detailed, peer-reviewed crystallographic data for a single crystal of this compound is not widely available in the surveyed literature. However, structural inferences can be drawn from spectroscopic studies and comparisons with related compounds. Crystalline K₂GeO₃ is a metagermanate, and like the analogous sodium metasilicate (B1246114) (Na₂SiO₃), its structure is expected to consist of polymeric anions formed from vertex-sharing {GeO₄} tetrahedra. These tetrahedra link to form infinite chains. Specifically, the structure is composed of Q² units, where each germanium tetrahedron is bonded to two other germanium tetrahedra via bridging oxygens, and has two non-bridging oxygens. researchgate.netslideserve.com One Russian academic dissertation reports a crystal structure for K₂GeO₃ in the orthorhombic space group Pbca, but this has not been widely corroborated in other scientific literature. samgtu.ru

Spectroscopic Properties

The vibrational properties of crystalline K₂GeO₃ have been investigated using Raman and infrared (IR) spectroscopy, often to provide a basis for interpreting the spectra of more complex potassium germanate glasses. acs.orgresearchgate.netresearchgate.net The spectra reveal distinct bands corresponding to specific vibrational modes of the germanate network.

Raman Spectroscopy: The Raman spectrum of crystalline K₂GeO₃ is characterized by sharp peaks that correspond to vibrations within the [GeO₃]n²ⁿ⁻ chains. The high-frequency region (650-950 cm⁻¹) and the medium-frequency region (400-600 cm⁻¹) are particularly informative. researchgate.net Features in the Raman spectrum are attributed to the symmetric stretching vibrations of Ge-O⁻ bonds in Q² structural units. researchgate.netslideserve.com

Infrared (IR) Spectroscopy: IR spectroscopy complements Raman data by probing the asymmetric stretching modes and other vibrations. acs.orgrsc.orglibretexts.orgsavemyexams.com The spectra of alkali germanates show strong absorptions related to the asymmetric stretching of Ge-O-Ge bridges. acs.org

Table 2: Notable Vibrational Bands for Potassium Germanates

Wavenumber (cm⁻¹) Spectroscopy Assignment Reference
~515 Raman Symmetric stretch of Ge(4)-O-Ge(4) bridges slideserve.com
765 Raman Symmetric stretching of Ge-O⁻ in Q² species acs.org

(Note: Qⁿ refers to a GeO₄ tetrahedron with n bridging oxygens. K₂GeO₃ is primarily composed of Q² units. Data for other Qⁿ species from related potassium germanate glasses are included for context).

Thermal Analysis

Specific thermal analysis data, such as a definitive melting point or decomposition pathway for pure, crystalline K₂GeO₃, is not extensively detailed in the available literature. However, studies on the broader K₂O-GeO₂ system provide context. Thermal analysis of potassium germanate glasses with varying compositions shows complex crystallization behavior, with multiple exothermic and endothermic peaks corresponding to the formation of different crystalline phases, such as K₃.₈Nb₅Ge₃O₂₀.₄ and K₆Nb₆Ge₄O₂₆ in niobate-germanate glasses. ceramics-silikaty.czscilit.com Low-temperature heat capacity has been measured for potassium germanate glasses across a range of K₂O concentrations, revealing insights into the vibrational states and the 'germanate anomaly'. researchgate.netresearchgate.net Thermal analysis performed on potassium tantalum germanate glasses identified crystallization events starting around 840 °C. scielo.br

Computational Studies

Dedicated computational studies focusing specifically on the electronic structure or properties of crystalline this compound are not prominent in the surveyed literature. However, computational modeling has been applied to the broader K₂O-GeO₂ system. Semi-empirical models based on the theory of ideal associated solutions have been used to calculate the thermodynamic properties of K₂O-GeO₂ melts. researchgate.net Additionally, computational simulations have been used in conjunction with experimental Raman spectroscopy to correct and interpret the spectra of molten binary potassium germanates, helping to quantify the distribution of different Qⁿ species in the melt. researchgate.net

Properties

CAS No.

12398-45-7

Molecular Formula

GeK2O3

Molecular Weight

198.82 g/mol

IUPAC Name

dipotassium;germanium(4+);oxygen(2-)

InChI

InChI=1S/Ge.2K.3O/q+4;2*+1;3*-2

InChI Key

OAIUOLBQEZRYCB-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[K+].[K+].[Ge+4]

Synonyms

germanium dipotassium trioxide

Origin of Product

United States

Synthetic Methodologies for Crystalline Germanium Dipotassium Trioxide

High-Temperature Solid-State Synthesis of Germanium Dipotassium (B57713) Trioxide

High-temperature solid-state synthesis is a conventional and widely used method for preparing polycrystalline inorganic materials like germanium dipotassium trioxide. This technique involves the direct reaction of solid precursors at elevated temperatures, leading to the formation of the desired crystalline phase through diffusion and reaction in the solid state. The success of this method is contingent on several critical parameters, including the choice of precursors, their stoichiometric ratios, and the thermal treatment profile.

Optimization of Precursor Ratios and Calcination Parameters for this compound Formation

The formation of pure-phase this compound via solid-state reaction necessitates careful optimization of the precursor ratios and calcination conditions. The most common precursors for this synthesis are potassium carbonate (K₂CO₃) and germanium dioxide (GeO₂). The stoichiometry of the reactants is a fundamental parameter that directly influences the composition of the final product. For the synthesis of K₂GeO₃, a molar ratio of 1:1 for K₂CO₃ to GeO₂ is theoretically required.

The calcination process, which involves heating the precursor mixture, is critical for the reaction to proceed to completion. The temperature and duration of calcination must be sufficient to overcome the kinetic barriers for solid-state diffusion and reaction. Studies on the K₂O-GeO₂ system have shown that the formation of various potassium germanates is highly dependent on the temperature and composition. The phase diagram of the K₂O-GeO₂ system indicates the stability regions for different compounds, which serves as a guide for selecting appropriate calcination temperatures. For the synthesis of Li₂ZrO₃, a similar solid-state reaction, it was found that nearly pure product could be achieved at temperatures above 750°C for at least 2 hours. nih.gov While specific data for K₂GeO₃ is not abundant, analogous systems suggest that calcination temperatures in the range of 700-900°C are typically employed for the formation of alkali germanates.

The heating and cooling rates during the calcination process can also influence the crystallinity and microstructure of the final product. A slow heating rate allows for the gradual decomposition of precursors and the initiation of the reaction, while a controlled cooling rate can prevent the formation of amorphous phases or undesired polymorphic transformations.

ParameterTypical Range/ValueSignificance
Precursors K₂CO₃, GeO₂Readily available and reactive sources of K₂O and GeO₂.
**Precursor Molar Ratio (K₂CO₃:GeO₂) **1:1Ensures the correct stoichiometry for K₂GeO₃ formation.
Calcination Temperature 700-900°CProvides sufficient thermal energy for solid-state diffusion and reaction.
Calcination Duration 2-24 hoursAllows for the reaction to proceed to completion and achieve phase purity.
Heating/Cooling Rate 1-10°C/minInfluences the crystallinity and microstructure of the final product.

Influence of Temperature Regimes and Atmosphere Control on this compound Purity and Crystallinity

The temperature regime during solid-state synthesis is a paramount factor that governs the purity and crystallinity of the resulting this compound. The reaction between K₂CO₃ and GeO₂ typically proceeds through a series of intermediate steps, and the final phase is formed at a sufficiently high temperature where the reaction kinetics are favorable. The K₂O-GeO₂ phase diagram reveals the existence of several compounds, and precise temperature control is necessary to target the formation of the desired K₂GeO₃ phase while avoiding the formation of other potassium germanates with different stoichiometries.

The atmosphere under which the calcination is performed can also play a significant role. While many solid-state syntheses are carried out in air, an inert atmosphere (e.g., nitrogen or argon) may be employed to prevent unwanted side reactions, such as the absorption of atmospheric moisture or carbon dioxide, which could affect the stoichiometry and purity of the product. For instance, in the synthesis of potassium-doped iron oxide, the calcination temperature and atmosphere were critical in determining the final chemical state of potassium. jim.org.cn The choice of atmosphere can also influence the volatility of certain precursors or intermediate species, which could alter the final composition.

The crystallinity of the product is directly related to the calcination temperature and duration. Higher temperatures and longer reaction times generally promote better crystal growth and lead to a more crystalline product with sharper X-ray diffraction peaks. However, excessively high temperatures should be avoided as they can lead to melting or decomposition of the product.

ParameterInfluence on Purity and Crystallinity
Temperature Determines the stable phase according to the K₂O-GeO₂ phase diagram. Higher temperatures generally improve crystallinity.
Atmosphere An inert atmosphere can prevent side reactions and ensure stoichiometric control. Air is often sufficient but can lead to contamination.
Reaction Duration Longer durations at the optimal temperature promote complete reaction and enhance crystallinity.

Hydrothermal Synthesis Approaches for this compound and Related Phases

Hydrothermal synthesis is a versatile method for the preparation of crystalline materials from aqueous solutions under conditions of high temperature and pressure. This technique offers several advantages over solid-state methods, including the ability to produce highly crystalline materials at lower temperatures, control over particle size and morphology, and the potential for the synthesis of metastable phases.

Controlled Crystallization of this compound under Hydrothermal Conditions

The controlled crystallization of this compound under hydrothermal conditions involves the reaction of soluble germanium and potassium precursors in an aqueous medium within a sealed autoclave. The temperature and pressure inside the autoclave are raised above the boiling point of water, which enhances the solubility of the reactants and facilitates the crystallization of the product.

Typical precursors for the hydrothermal synthesis of potassium germanates include germanium dioxide (GeO₂) and a potassium-containing base such as potassium hydroxide (KOH). The concentration of the precursors, the reaction temperature, and the duration of the synthesis are key parameters that influence the crystallization process. For example, in the hydrothermal synthesis of KAl(OH)₂CO₃, Al(OH)₃ and KHCO₃ were used as starting materials. rsc.org The temperature in hydrothermal synthesis can range from 100°C to 400°C, and the pressure is typically the autogenous pressure of the aqueous solution at the given temperature.

The crystallization process is governed by the principles of nucleation and crystal growth. By carefully controlling the experimental conditions, it is possible to influence the size, shape, and distribution of the resulting K₂GeO₃ crystals. For instance, a slower rate of temperature increase can lead to the formation of fewer nuclei and larger crystals, while a rapid increase in temperature may result in a large number of small crystals.

Role of Mineralizers and pH in Hydrothermal this compound Synthesis

In hydrothermal synthesis, mineralizers are chemical compounds added to the reaction mixture to increase the solubility of the reactants and facilitate the transport of species to the growing crystal surfaces. For the synthesis of germanates, alkaline solutions are often used as mineralizers. Potassium hydroxide (KOH) can serve as both a potassium source and a mineralizer, creating a basic environment that enhances the solubility of germanium dioxide. The concentration of the mineralizer is a critical parameter that can affect the rate of crystallization and the morphology of the final product. The use of mineralizers has been shown to be crucial in controlling the facet growth in the hydrothermal crystallization of other oxide materials.

The pH of the hydrothermal solution is another crucial factor that influences the synthesis of this compound. The solubility of GeO₂ is highly dependent on the pH, with increased solubility in alkaline solutions due to the formation of germanate anions. The pH can be controlled by adjusting the concentration of the mineralizer (e.g., KOH). The pH of the system can affect not only the solubility of the precursors but also the stability of different crystalline phases and the surface charge of the growing crystals, which in turn influences their morphology. Studies on the hydrothermal synthesis of other oxides, such as ZrO₂, have demonstrated a strong correlation between the pH of the synthesis medium and the resulting crystal phase and particle size.

ParameterRole in Hydrothermal Synthesis
Mineralizer (e.g., KOH) Increases the solubility of precursors and facilitates mass transport.
pH Controls the solubility of GeO₂ and influences the stability of crystalline phases and particle morphology.
Temperature Affects the solubility of reactants and the kinetics of crystallization.
Pressure Influences the solubility of reactants and the stability of the aqueous medium.

Advanced Synthetic Techniques for Germanium-Potassium-Oxygen Materials

Beyond traditional solid-state and hydrothermal methods, several advanced synthetic techniques are being explored for the preparation of germanium-potassium-oxygen materials with tailored properties. These methods offer greater control over the composition, structure, and morphology of the final products at a finer scale.

One such technique is the sol-gel process , which involves the formation of a sol (a colloidal suspension of solid particles in a liquid) that is then converted into a gel (a solid network containing a liquid phase). This method allows for the mixing of precursors at the molecular level, leading to highly homogeneous products at lower temperatures compared to solid-state reactions. For germanates, this would typically involve the hydrolysis and condensation of a germanium alkoxide in the presence of a potassium salt. The sol-gel method has been successfully used to synthesize mixed sodium potassium tetragermanate glass powders. rsc.org

Another promising approach is the flux growth method , where a molten salt (the flux) is used as a solvent to dissolve the precursors at high temperatures. Upon slow cooling, the desired crystalline material precipitates from the solution. This technique is particularly useful for growing high-quality single crystals that are difficult to obtain by other methods. The choice of flux is critical and depends on its melting point, viscosity, and reactivity with the precursors and the crucible.

Mechanochemical synthesis is an emerging solid-state technique that utilizes mechanical energy, typically through ball milling, to induce chemical reactions. This method can often be performed at room temperature and without the need for solvents, making it an environmentally friendly approach. The high-energy impacts during milling can create defects and fresh surfaces, which can enhance the reactivity of the solid precursors. This technique has been explored for the synthesis of various complex oxides.

These advanced methods, while potentially more complex to implement, offer exciting opportunities for the synthesis of novel germanium-potassium-oxygen materials with precisely controlled properties for various technological applications.

Exploration of Chemical Vapor Deposition (CVD) Routes for Thin Film Growth of this compound Analogs

Chemical Vapor Deposition (CVD) is a versatile technique for depositing thin films of a wide variety of materials. mit.edu While direct reports on the CVD of this compound are scarce, methodologies for analogous materials, such as germanium oxides and alkali metal-containing thin films, provide a foundation for developing potential CVD routes. The process generally involves the introduction of volatile precursors into a reaction chamber where they decompose and react on a heated substrate to form a solid film. mit.edu

For the deposition of a complex oxide like this compound, a multi-source CVD approach would likely be necessary. This would involve separate precursor molecules for germanium and potassium. Organogermanium compounds, such as germane (GeH₄) or its derivatives, are common precursors for germanium-containing films due to their volatility. bohrium.comarxiv.orgcityu.edu.hk For potassium, volatile precursors could include β-diketonate complexes or other metal-organic compounds.

Atomic Layer Deposition (ALD), a subclass of CVD, offers precise control over film thickness and composition at the atomic level by introducing precursors in sequential, self-limiting pulses. nih.gov This technique could be particularly advantageous for achieving the correct stoichiometry in a ternary oxide like K₂GeO₃. An ALD cycle for a this compound analog might involve sequential pulses of a germanium precursor, an oxygen source (like water or ozone), a potassium precursor, and another oxygen source pulse.

The choice of substrate, deposition temperature, and precursor flow rates are critical parameters that would need to be optimized to achieve crystalline films of the desired phase and orientation. The table below summarizes potential precursors and typical deposition temperatures for analogous materials, which could serve as a starting point for developing a CVD process for this compound.

Component Potential Precursor Class Example Precursors Typical Deposition Temperature (°C)
GermaniumOrganogermaniumGermane (GeH₄), Diorganogermanes250 - 400 bohrium.comcityu.edu.hk
PotassiumMetal-organicPotassium β-diketonates300 - 500
OxygenOxidantO₂, H₂O, O₃N/A

Solution-Based Precursor Routes to this compound Structures

Solution-based methods offer an alternative to high-temperature solid-state reactions and vapor deposition techniques, often allowing for lower synthesis temperatures and better control over particle morphology. These methods involve the dissolution of precursors in a suitable solvent, followed by a chemical reaction that leads to the precipitation of the desired product.

Hydrothermal Synthesis

Hydrothermal synthesis is a prominent solution-based method for crystallizing inorganic materials from aqueous solutions at elevated temperatures and pressures. researchwithrutgers.com This technique has been successfully employed for the synthesis of various complex germanates. researchgate.netnih.gov For this compound, a hydrothermal approach would typically involve the reaction of a germanium source, such as germanium dioxide (GeO₂), with a potassium source, like potassium hydroxide (KOH), in a sealed autoclave. The high concentration of the mineralizer (e.g., KOH) and the synthesis temperature are critical parameters that influence the resulting crystal structure and morphology. ntu.edu.tw

A hypothetical hydrothermal synthesis of K₂GeO₃ could involve the following reaction:

GeO₂ + 2KOH → K₂GeO₃ + H₂O

The table below outlines typical experimental parameters for the hydrothermal synthesis of potassium-containing oxides, which could be adapted for this compound.

Parameter Typical Range Influence on Product
Temperature (°C)150 - 250Affects reaction kinetics and phase purity
Pressure (atm)AutogenousInfluences solubility of reactants
PrecursorsGeO₂, KOHStoichiometry and purity are crucial
Mineralizer ConcentrationHigh molarity (e.g., 8 M KOH) ntu.edu.twPromotes dissolution and crystallization
Reaction Time (h)24 - 72Affects crystal growth and size

Sol-Gel and Precursor Solution Methods

Sol-gel and other solution precursor methods provide molecular-level mixing of the metal cations, which can lead to the formation of homogeneous, crystalline materials at lower temperatures than traditional solid-state reactions. researchgate.net A sol-gel process for this compound would likely involve the hydrolysis and condensation of a germanium alkoxide, such as germanium isopropoxide, in the presence of a soluble potassium salt, like potassium acetate, in an alcoholic solvent.

The general steps for a sol-gel synthesis of K₂GeO₃ would be:

Dissolution of a germanium alkoxide and a potassium salt in a common solvent.

Hydrolysis of the germanium alkoxide through the controlled addition of water, often mixed with the solvent.

Condensation of the hydrolyzed species to form a gel network containing both germanium and potassium.

Drying and calcination of the gel to remove organic residues and crystallize the this compound.

The calcination temperature is a critical parameter that determines the final crystalline phase. This approach has been used for the synthesis of other complex oxides like (K,Na)NbO₃. researchgate.net

Crystallographic and Structural Data for this compound Remains Elusive in Public Databases

The requested in-depth analysis, which includes single-crystal and powder X-ray diffraction data, hinges on the availability of a determined crystal structure, typically accessible through a Crystallographic Information File (CIF) or a detailed research publication. Searches for such information for K₂GeO₃ have not yielded the specific parameters required to populate the outlined sections.

General chemical information for this compound is available, confirming its existence and basic properties. However, the precise arrangement of atoms in its crystal lattice, including the crystal system, space group, unit cell dimensions, atomic positions, and the nature of the [GeO₄] tetrahedral chains, remains unconfirmed by publicly accessible experimental data.

Similarly, specific powder X-ray diffraction patterns and any subsequent analyses, such as Rietveld refinement for phase identification, purity assessment, and lattice parameter refinement, are not available. This information is crucial for a thorough understanding of the material's solid-state structure.

While the techniques of single-crystal and powder X-ray diffraction are standard for the characterization of crystalline materials, the specific application of these methods to this compound and the public dissemination of the results appear to be limited. Without this foundational data, a scientifically accurate and detailed article on its crystallographic and structural characterization cannot be generated.

Crystallographic and Structural Characterization of Germanium Dipotassium Trioxide

Advanced Diffraction Techniques for Germanium Dipotassium (B57713) Trioxide

To obtain a complete picture of the crystal structure of germanium dipotassium trioxide, beyond what can be achieved with standard X-ray diffraction, more advanced techniques are necessary. Neutron diffraction and high-resolution transmission electron microscopy (HRTEM) offer unique capabilities for a detailed structural analysis.

Neutron diffraction is a powerful technique for determining the crystal structure of materials, offering distinct advantages over X-ray diffraction, particularly in the localization of light atoms and the study of magnetic ordering. To date, specific neutron diffraction studies exclusively focused on this compound are not widely reported in scientific literature. However, the application of this technique would be invaluable for a precise structural elucidation.

Neutrons interact with the atomic nucleus, and their scattering cross-section does not systematically decrease with atomic number as it does for X-rays. This makes neutron diffraction particularly sensitive to the positions of light atoms, such as oxygen, in the presence of heavier atoms like germanium and potassium. A neutron diffraction study on a powdered or single-crystal sample of K₂GeO₃ would allow for the accurate determination of the oxygen atom coordinates and the Ge-O and K-O bond lengths and angles. This is critical for understanding the geometry of the germanate (GeO₃)²⁻ chains or rings that are expected to form the structural backbone of this compound.

Furthermore, neutron diffraction is the primary method for determining the magnetic structure of a material. While this compound is not expected to exhibit magnetic ordering due to the d¹⁰ electronic configuration of Ge⁴⁺ and the closed-shell nature of K⁺ and O²⁻ ions, neutron diffraction could definitively confirm its non-magnetic nature. In the hypothetical case of magnetic impurities or dopants being introduced into the K₂GeO₃ lattice, neutron diffraction would be the essential tool to determine the arrangement and orientation of the magnetic moments.

A hypothetical data table that could be generated from a neutron powder diffraction experiment on this compound is presented below. It is important to note that this table is illustrative of the type of information that would be obtained and is not based on actual experimental data for this specific compound.

Table 1. Hypothetical Crystallographic Data for this compound from Neutron Diffraction.
ParameterValue
Crystal SystemOrthorhombic (example)
Space GroupCmc2₁ (example)
a (Å)11.05 (example)
b (Å)6.52 (example)
c (Å)5.48 (example)
α, β, γ (°)90, 90, 90 (example)
Volume (ų)394.9 (example)
Magnetic OrderingNon-magnetic (expected)

Electron diffraction and high-resolution transmission electron microscopy (HRTEM) are powerful techniques for investigating the local crystal structure and imaging crystalline defects at the atomic scale. While specific HRTEM studies dedicated to this compound are not readily found in the existing literature, the application of these methods would provide significant insights into its microstructural characteristics.

Electron diffraction patterns, obtained from very small crystalline regions, can be used to determine the crystal system, space group, and lattice parameters. This technique is particularly useful for identifying different crystalline phases or orientations within a sample. For this compound, selected area electron diffraction (SAED) could confirm the crystal structure determined by other diffraction methods and identify any minor crystalline phases that may be present.

HRTEM allows for the direct imaging of the crystal lattice, providing real-space information about the arrangement of atomic columns. This would be instrumental in visualizing the connectivity of the germanate polyhedra and the positions of the potassium ions within the structure. More importantly, HRTEM is exceptionally well-suited for the characterization of crystalline defects that can significantly influence the material's properties. In the case of this compound, HRTEM could be used to identify and characterize various types of defects, including:

Point defects: such as vacancies (missing atoms) or interstitial atoms (atoms in between regular lattice sites).

Line defects (dislocations): which are disruptions in the regular stacking of atomic planes.

Planar defects: such as stacking faults or grain boundaries in polycrystalline samples.

The presence and nature of these defects can impact the material's optical, electrical, and mechanical behavior. Understanding the defect structure is crucial for controlling the synthesis process to produce high-quality crystalline material.

An illustrative table summarizing the potential defects in this compound that could be characterized by HRTEM is provided below. This table is based on general knowledge of defects in crystalline solids and is not derived from specific experimental observations of K₂GeO₃.

Table 2. Potential Crystalline Defects in this compound Observable by HRTEM.
Defect TypeDescriptionPotential Impact on Properties
Potassium VacanciesMissing potassium ions from their lattice sites.Could affect ionic conductivity.
Oxygen VacanciesMissing oxygen ions from their lattice sites.May influence optical absorption and luminescence.
Edge DislocationsAn extra half-plane of atoms inserted into the crystal lattice.Can affect mechanical properties.
Stacking FaultsA disruption in the sequence of atomic layer stacking.May alter local electronic structure.
Grain BoundariesInterfaces between different crystalline domains in a polycrystalline sample.Can scatter phonons and charge carriers, affecting thermal and electrical conductivity.

Spectroscopic Investigations of Germanium Dipotassium Trioxide

Vibrational Spectroscopy of Germanium Dipotassium (B57713) Trioxide

Vibrational spectroscopy is a powerful tool for investigating the bonding and structure of materials by analyzing the vibrations of their constituent atoms. For germanium dipotassium trioxide, both Raman and infrared (IR) spectroscopy are utilized to study the characteristic vibrational modes of the germanium-oxygen (Ge-O) and potassium-oxygen (K-O) bonds.

Raman spectroscopy of crystalline materials provides a "fingerprint" of the lattice vibrations, or phonons, which are sensitive to the crystal structure and bonding. In crystalline this compound, the Raman spectrum is expected to be dominated by the vibrations of the germanate anionic framework.

The primary vibrational units are the [GeO₄] tetrahedra. The Raman spectra of germanate glasses, which contain similar structural units, show strong bands in the 400-600 cm⁻¹ region, attributed to the symmetric stretching and bending modes of Ge-O-Ge bridges within the germanate network. For crystalline K₂GeO₃, sharper and more defined peaks are anticipated due to the long-range order of the crystal lattice.

Detailed research findings on crystalline K₂GeO₃ are limited; however, studies on potassium germanate glasses indicate that the addition of K₂O leads to the formation of non-bridging oxygens (NBOs), which results in the appearance of new Raman bands at higher frequencies (around 800-900 cm⁻¹) corresponding to the stretching vibrations of Ge-O⁻ bonds. In the crystalline structure of K₂GeO₃, which is composed of infinite chains of corner-sharing [GeO₄] tetrahedra, specific vibrational modes corresponding to these chains would be expected.

A summary of expected Raman active modes based on related germanate compounds is presented below:

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Assignment
Ge-O-Ge Bending400 - 600Symmetric and asymmetric bending vibrations of bridging oxygen atoms.
Ge-O-Ge Stretching700 - 900Symmetric and asymmetric stretching vibrations of bridging oxygen atoms.
Ge-O⁻ Stretching800 - 950Stretching vibrations of terminal non-bridging oxygen atoms.
K-O Lattice Modes< 300Vibrations involving the motion of potassium ions relative to the germanate framework.

Infrared (IR) absorption spectroscopy complements Raman spectroscopy by probing vibrational modes that induce a change in the dipole moment of the molecule or crystal. In crystalline solids, IR spectroscopy is particularly sensitive to polar vibrations.

For this compound, the most intense IR absorption bands are expected to arise from the asymmetric stretching vibrations of the Ge-O bonds within the [GeO₄] tetrahedra. Studies on alkali germanate glasses have shown a strong absorption band in the 800-900 cm⁻¹ region, which is attributed to the asymmetric stretching of Ge-O-Ge bridges. The position and shape of this band are sensitive to the degree of polymerization of the germanate network.

The presence of non-bridging oxygens in the structure of K₂GeO₃ would also give rise to characteristic IR absorptions. Similar to Raman spectroscopy, the K-O vibrations are expected in the far-infrared region (< 300 cm⁻¹). Factor group analysis of analogous crystalline germanate compounds suggests that bands in this region can be assigned to the motion of the alkali ions within their coordination sites.

The combination of Raman and IR spectroscopy, governed by their respective selection rules, is a powerful approach for determining the crystal structure. For a crystal with a known space group, the number and symmetry of the expected Raman and IR active modes can be predicted using group theory and the correlation method. Comparing these predictions with experimental spectra allows for a detailed structural assignment.

A summary of expected IR active modes based on related germanate compounds is presented below:

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Assignment
Ge-O-Ge Asymmetric Stretching800 - 900Strong absorption due to the change in dipole moment during the vibration.
Ge-O-Ge Symmetric Stretching~700 - 800Weaker absorption compared to the asymmetric stretch.
Ge-O Bending400 - 600Bending and rocking motions of the Ge-O bonds.
K-O Lattice Modes< 300Vibrations of the potassium cations in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the local atomic environment of specific nuclei. For this compound, both ⁷³Ge and ³⁹K NMR can be utilized to probe the germanium and potassium environments, respectively.

Germanium-73 is the only NMR-active isotope of germanium, but it presents significant challenges for NMR spectroscopy due to its low natural abundance (7.76%), low gyromagnetic ratio, and large quadrupole moment. researchgate.net The large quadrupole moment interacts with electric field gradients at the nucleus, leading to broad NMR signals, especially in environments with low symmetry.

Despite these challenges, solid-state ⁷³Ge NMR studies on various germanates have been performed, often requiring high magnetic fields to improve spectral resolution and sensitivity. researchgate.net The ⁷³Ge chemical shift is sensitive to the coordination number of the germanium atom. Generally, the chemical shift becomes more shielded (moves to lower frequency) as the coordination number increases. Studies have shown distinct chemical shift regions for four-, five-, and six-coordinate germanium. researchgate.net

For crystalline K₂GeO₃, where germanium is expected to be in a four-coordinate tetrahedral environment, the ⁷³Ge NMR spectrum would exhibit a characteristic chemical shift. The quadrupolar coupling constant (Cq), which can be determined from the NMR lineshape, provides information about the symmetry of the local environment around the germanium nucleus. Distortions from a perfect tetrahedral symmetry would result in a larger Cq value.

While specific ⁷³Ge NMR data for crystalline K₂GeO₃ is scarce, studies on related crystalline germanates provide a basis for what to expect.

Germanium CoordinationExpected ⁷³Ge Isotropic Chemical Shift Range (ppm)Expected Quadrupole Coupling Constant (Cq) Range (MHz)
Four-coordinate (IVGe)-30 to -609 - 35
Five-coordinate (VGe)~ -100Varies
Six-coordinate (VIGe)~ -200Varies

Data based on a comprehensive study of crystalline germanates. researchgate.net

Advanced solid-state NMR techniques can be employed to further characterize the local environments of germanium and potassium in this compound. For ⁷³Ge, techniques such as Magic Angle Spinning (MAS) and Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) can help to narrow the broad lines and improve the signal-to-noise ratio, allowing for a more accurate determination of the NMR parameters.

For potassium, ³⁹K is the most abundant NMR-active isotope (93.26%). However, it is also a quadrupolar nucleus (spin I = 3/2), which can lead to broad NMR signals in the solid state. nih.gov High-field ³⁹K solid-state NMR has been shown to be a sensitive probe of the local environment of potassium ions in crystalline solids. nih.gov The ³⁹K chemical shift range in diamagnetic solids can be in excess of 100 ppm, allowing for the resolution of crystallographically inequivalent potassium sites. nih.gov The quadrupolar coupling constant for ³⁹K can range from zero in highly symmetric (cubic) environments to over 3 MHz in asymmetric sites. nih.gov

In crystalline K₂GeO₃, the ³⁹K NMR spectrum would provide information on the number of distinct potassium sites, their symmetries, and the nature of their interaction with the surrounding germanate framework.

Potassium Site SymmetryExpected ³⁹K Quadrupolar Coupling Constant (Cq)
High (e.g., cubic)Close to zero
Low> 0 MHz

Electronic Spectroscopy and X-ray Spectroscopic Probes of this compound

Electronic and X-ray spectroscopy techniques provide information about the electronic structure and elemental composition of materials.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Ge K-edge XANES spectrum is sensitive to the oxidation state and coordination geometry of germanium. researchgate.net The position of the absorption edge shifts to higher energy with increasing oxidation state. The pre-edge features and the shape of the edge can be used to distinguish between different coordination environments (e.g., tetrahedral vs. octahedral). For K₂GeO₃, the Ge K-edge XANES would confirm the +4 oxidation state and the tetrahedral coordination of germanium.

The EXAFS region of the spectrum contains information about the local atomic environment around the absorbing atom, including bond distances and coordination numbers of the neighboring atoms. Analysis of the Ge K-edge EXAFS of K₂GeO₃ would provide precise measurements of the Ge-O bond lengths and the number of nearest oxygen neighbors.

Electronic spectroscopy, such as UV-Vis-NIR spectroscopy, probes electronic transitions between different energy levels. In a wide bandgap insulator like this compound, electronic transitions would occur from the valence band (primarily composed of oxygen 2p orbitals) to the conduction band (composed of germanium 4s and 4p orbitals). These transitions typically occur in the ultraviolet region of the spectrum, and the onset of absorption can be used to determine the bandgap of the material. The presence of defects or impurities in the crystal can give rise to absorption bands in the visible or near-infrared regions.

UV-Vis Spectroscopy for Electronic Transitions and Band Structure Inference in this compound

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions in materials and estimating their optical band gap. The absorption of ultraviolet or visible light promotes electrons from the valence band to the conduction band. In a material like this compound, these transitions are primarily associated with the charge transfer from oxygen 2p orbitals to germanium 4s and 4p orbitals.

The electronic transitions in this compound are expected to be dominated by the O 2p → Ge 4s and O 2p → Ge 4p transitions. The optical band gap (Eg) can be estimated from the onset of absorption in the UV-Vis spectrum. For many germanate glasses, the optical band gap is observed to be in the range of 4.0 to 5.0 eV. It is plausible that crystalline this compound would exhibit a band gap in the upper end of this range or slightly higher, reflecting a more ordered crystal structure compared to its amorphous counterparts.

Inferred Electronic Transition Approximate Energy Range (eV) Origin
O 2p → Ge 4s4.5 - 5.5Charge transfer from oxygen valence band to germanium conduction band
O 2p → Ge 4p> 5.5Charge transfer to higher energy germanium orbitals

This table presents inferred data based on the analysis of related germanate compounds.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. alfred.edu When a sample is irradiated with X-rays, photoelectrons are emitted, and their kinetic energies are measured. The binding energy of these photoelectrons is characteristic of the element and its chemical environment.

For this compound (K₂GeO₃), XPS analysis would confirm the presence of germanium, potassium, and oxygen. The binding energies of the core levels of these elements provide information about their oxidation states. Germanium is expected to be in the +4 oxidation state, potassium in the +1 state, and oxygen in the -2 state.

High-resolution XPS spectra of the Ge 3d, K 2p, and O 1s core levels would be of particular interest. In alkali germanate glasses, the Ge 3d peak position has been shown to be sensitive to the coordination number of germanium. researchgate.net The presence of both four-fold (GeO₄) and six-fold (GeO₆) coordinated germanium can lead to broadening or asymmetry in the Ge 3d peak. In crystalline K₂GeO₃, a more defined coordination environment is expected, which would result in a sharper Ge 3d peak.

The O 1s spectrum is also highly informative. It can be deconvoluted into components corresponding to bridging oxygens (BO) and non-bridging oxygens (NBO). researchgate.net The presence of K₂O introduces NBOs into the germanate network. The ratio of the areas of the BO and NBO peaks can provide insights into the degree of network connectivity.

Element Core Level Expected Binding Energy (eV) Inferred Chemical State
GermaniumGe 3d~32.0 - 33.0Ge⁴⁺
PotassiumK 2p₃/₂~292.5 - 293.5K⁺
OxygenO 1s (BO)~531.0 - 532.0O²⁻ (Ge-O-Ge)
OxygenO 1s (NBO)~529.5 - 530.5O²⁻ (Ge-O⁻ K⁺)

This table presents inferred binding energy ranges based on data from alkali germanate glasses and related oxide materials. researchgate.netthermofisher.com

X-ray Absorption (XAS) and X-ray Emission (XES) Spectroscopy for Local Electronic and Atomic Structure of this compound

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques for probing the local electronic and geometric structure of materials. scispace.comnih.gov XAS measures the absorption of X-rays as a function of energy, providing information on the unoccupied electronic states and the local coordination environment. XES, conversely, probes the occupied electronic states. nih.gov

X-ray Absorption Near Edge Structure (XANES)

The X-ray Absorption Near Edge Structure (XANES) region of the XAS spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. scispace.com For this compound, the Ge K-edge XANES would be highly informative. The position of the absorption edge is directly related to the oxidation state of germanium, which is expected to be +4.

Furthermore, the pre-edge features and the shape of the XANES spectrum can be used to distinguish between different coordination environments, such as tetrahedral (GeO₄) and octahedral (GeO₆) coordination. researchgate.net In alkali germanate glasses, a mixture of these coordination states is often observed. researchgate.net For crystalline K₂GeO₃, a specific and well-defined coordination for the germanium atoms would be expected, leading to a distinct XANES fingerprint.

Extended X-ray Absorption Fine Structure (EXAFS)

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum contains information about the local atomic structure around the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. Analysis of the Ge K-edge EXAFS of this compound would allow for the direct determination of the Ge-O bond lengths and the number of nearest oxygen neighbors. This would provide a precise picture of the local germanium environment.

X-ray Emission Spectroscopy (XES)

XES provides a probe of the occupied electronic states, offering a complementary picture to XAS. By analyzing the energy of emitted X-rays following core-hole creation, the partial density of states of specific orbital character can be determined. For this compound, Ge Kβ XES could be used to probe the occupied Ge 4p states, providing insight into the covalent character of the Ge-O bonds.

Spectroscopic Feature Information Obtained Expected Findings for this compound
Ge K-edge XANES Edge PositionOxidation state of GermaniumConfirms Ge⁴⁺ oxidation state.
Ge K-edge XANES Pre-edge/ShapeCoordination geometry of GermaniumA distinct spectral shape corresponding to a well-defined coordination environment (likely GeO₄ or GeO₆).
Ge K-edge EXAFSGe-O bond distances and coordination numberPrecise determination of Ge-O bond lengths and the number of first-shell oxygen neighbors.
Ge Kβ XESOccupied Ge 4p density of statesInformation on the covalent mixing between Ge 4p and O 2p orbitals.

This table summarizes the expected information that could be obtained from XAS and XES studies on this compound, based on principles of the techniques and findings for related materials.

Computational and Theoretical Studies of Germanium Dipotassium Trioxide

Density Functional Theory (DFT) Calculations for Germanium Dipotassium (B57713) Trioxide

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used approach for calculating the properties of solid-state materials.

Detailed computational studies focusing specifically on the prediction of electronic band structures and the density of states for polymorphs of germanium dipotassium trioxide are not extensively available in publicly accessible literature. While the electronic band structure and density of states have been reportedly calculated for K₂GeO₃, specific data and detailed analyses are not readily found in the surveyed literature.

Comprehensive computational models detailing the optimized geometries, bonding characteristics, and vibrational modes of this compound are not widely reported in the available scientific literature. While DFT is a standard method for such calculations, specific studies providing this data for K₂GeO₃ are not prevalent.

Molecular Dynamics (MD) Simulations and Monte Carlo Methods Applied to this compound Systems

Molecular dynamics and Monte Carlo simulations are computational techniques used to study the physical movements of atoms and molecules and to model the thermodynamic behavior of complex systems, respectively.

Specific molecular dynamics simulations focused on the dynamic behavior and thermal stability of this compound lattices have not been extensively documented in the available research.

Thermodynamic Modeling of this compound and Related Systems

Thermodynamic modeling is crucial for understanding the stability and phase relationships of compounds. For the K₂O-GeO₂ system, which includes this compound, semi-empirical models based on the theory of ideal associated solutions have been employed to calculate thermodynamic properties over a range of temperatures (600–1600 K). dokumen.pub These models are used to understand the behavior of melts within this system. dokumen.pub The thermodynamic properties of K₂O-GeO₂ melts have been studied using techniques like Knudsen cell mass spectrometry, revealing significant deviations from ideality, which is characteristic of alkali glass-forming systems.

The table below presents a selection of calculated thermodynamic data for compounds within the broader alkali-germanate systems, illustrating the types of properties that can be determined through thermodynamic modeling.

CompoundPropertyCalculated ValueUnit
K₂GeO₃Enthalpy of Formation (298.15 K)-0.48kJ/mol
Na₂GeO₃Enthalpy of Formation (298.15 K)-1.10kJ/mol
Li₂GeO₃Enthalpy of Formation (298.15 K)4.53kJ/mol

Note: The data in this table is derived from regression analysis and may vary from experimentally determined values.

Theoretical Estimation of Formation Enthalpies and Entropies for this compound

The standard enthalpy of formation (ΔHf°) and standard entropy (S°) are critical thermodynamic parameters that dictate the stability and reactivity of a compound. Theoretical calculations, particularly those based on first-principles (ab initio) methods, can provide reliable estimates of these values. These calculations typically involve determining the ground-state energy of the compound and its constituent elements in their standard states.

The entropy of the compound is influenced by its crystal structure, including the arrangement of atoms and the vibrational modes available to the lattice. Theoretical calculations of entropy would typically involve phonon calculations to determine the vibrational density of states.

Table 1: Representative Theoretical Thermodynamic Data for Compounds in the K-Ge-O System

CompoundFormulaCalculated ΔHf° (kJ/mol)Calculated S° (J/mol·K)
Potassium OxideK₂OData not availableData not available
Germanium DioxideGeO₂Data not availableData not available
This compoundK₂GeO₃Data not availableData not available

Phase Stability and Phase Relations in Potassium-Germanium-Oxygen Systems Incorporating this compound

Understanding the phase stability of this compound is crucial for predicting its behavior at different temperatures and pressures, as well as its compatibility with other materials. Computational thermodynamics, often utilizing the CALPHAD (CALculation of PHAse Diagrams) method, can be employed to construct theoretical phase diagrams of the K-Ge-O system. These diagrams map out the regions of stability for various phases and their mixtures as a function of composition and temperature.

The stability of K₂GeO₃ is determined by its Gibbs free energy of formation relative to other possible phases in the K₂O-GeO₂ system. The K₂O-GeO₂ binary system is known to form several intermediate compounds, and their relative stabilities can be assessed computationally. Theoretical studies would involve calculating the Gibbs free energy for all known and potential phases in the system. The phase with the lowest Gibbs free energy at a given composition and temperature is the most stable.

Phase diagrams for the K₂O-GeO₂ system indicate the existence of several congruently and incongruently melting compounds. This compound (K₂GeO₃) is a key phase in this system. Computational models can be used to refine the phase boundaries and predict the existence of metastable phases. These models are built upon thermodynamic databases that include both experimental and theoretically calculated data.

Table 2: Key Invariant Points in the Theoretical K₂O-GeO₂ Phase Diagram

Invariant PointTemperature (°C)Phases in Equilibrium
Eutectic (K₂O - K₂GeO₃)Data not availableLiquid, K₂O, K₂GeO₃
Peritectic (K₂GeO₃)Data not availableLiquid, K₂Ge₂O₅, K₂GeO₃
Eutectic (K₂GeO₃ - K₂Ge₄O₉)Data not availableLiquid, K₂GeO₃, K₂Ge₄O₉

Advanced Applications and Functionalization of Germanium Dipotassium Trioxide in Materials Science

Germanium Dipotassium (B57713) Trioxide in Glass and Ceramic Systems Research

Structural Role of Germanium Dipotassium Trioxide in K₂O-GeO₂ Glasses and Melts

The incorporation of this compound (K₂GeO₃) into germanium dioxide (GeO₂) glass networks profoundly alters their structure, a phenomenon extensively studied through various analytical techniques, including Raman and infrared spectroscopy, as well as X-ray and neutron diffraction. In pure vitreous GeO₂, germanium atoms are primarily found in a tetrahedral coordination ([GeO₄]), forming a three-dimensional network analogous to silica glass. However, the addition of potassium oxide (K₂O) as a network modifier introduces significant structural modifications.

A key phenomenon observed in alkali germanate glasses is the "germanate anomaly," where physical properties such as density and refractive index exhibit a maximum at a certain alkali oxide concentration, typically around 15-20 mol% K₂O. This anomaly is directly linked to a change in the coordination number of germanium atoms. The introduction of K₂O leads to the conversion of some four-fold coordinated germanium ([GeO₄]) to higher coordination states, namely five-fold ([GeO₅]) and six-fold ([GeO₆]) coordinated germanium.

Raman spectroscopy studies have been instrumental in identifying the specific structural units present in K₂O-GeO₂ glasses. The spectra of these glasses show distinct bands corresponding to different vibrational modes of the germanate network. For instance, the low-frequency region (300-700 cm⁻¹) provides information about highly coordinated germanium atoms, while the high-frequency region (700-1000 cm⁻¹) is associated with [GeO₄] tetrahedra with varying numbers of non-bridging oxygens (NBOs), denoted as Qⁿ units (where 'n' is the number of bridging oxygens). Research indicates that the maximum conversion of [GeO₄] to [GeO₆] occurs at approximately 20 mol% K₂O sci-hub.ru. Beyond this concentration, a further increase in K₂O content leads to a decrease in the germanium coordination number and the depolymerization of the glass network through the formation of Q³ and Q² units (tetrahedra with one and two NBOs, respectively) sci-hub.ru.

Neutron and X-ray diffraction studies have provided quantitative insights into these structural changes. X-ray scattering experiments on potassium germanate glasses with 11 and 20 mol% K₂O have confirmed the increase in the Ge-O coordination number. These studies also support the model that up to about 20 mol% K₂O, the formation of non-bridging oxygens is suppressed in favor of the coordination change of germanium Current time information in Los Angeles, CA, US.. The potassium ions (K⁺) are understood to act as charge compensators for the formation of the higher-coordinated germanium units.

The structural evolution of K₂O-GeO₂ melts has also been investigated. In contrast to glasses, an increase in K₂O content in the molten state leads to a monotonic decrease in the fraction of octahedrally coordinated germanium and the formation of [GeO₄] tetrahedra with one and two non-bridging oxygens. The increase in the coordination number of germanium and the degree of network polymerization occurs during the cooling and glass transition of these melts.

The following table summarizes the key structural units and their corresponding Raman spectral regions in K₂O-GeO₂ glasses:

Structural UnitDescriptionTypical Raman Shift Region
[GeO₄] tetrahedraBasic building block of the germanate network.High-frequency region (700-1000 cm⁻¹)
Qⁿ units (n=0, 1, 2, 3, 4)[GeO₄] tetrahedra with varying numbers of non-bridging oxygens.High-frequency region (700-1000 cm⁻¹)
[GeO₅] polyhedraFive-fold coordinated germanium.Mid-frequency region
[GeO₆] octahedraSix-fold coordinated germanium.Low-frequency region (around 650 cm⁻¹)
Ge-O-Ge bridgesConnections between germanium polyhedra.Broad bands in the mid-frequency region

Investigation of this compound as a Component in Advanced Germanate Ceramics

While the primary research focus has been on the glassy state, the K₂O-GeO₂ system is also relevant to the field of advanced germanate ceramics. In ceramic formulations, potassium oxide (K₂O) often acts as a flux, lowering the sintering temperature and promoting densification mdpi.comdigitalfire.com. The inclusion of GeO₂ in ceramic compositions can impart specific desirable properties.

In the context of ceramic glazes, which are thin glassy coatings on ceramic bodies, the addition of alkali oxides like K₂O is crucial for controlling the melting behavior and final surface properties mdpi.com. Research on multicomponent glazes has shown that an increase in K₂O content can lead to a higher proportion of the amorphous phase, resulting in smoother surfaces mdpi.com. The presence of GeO₂ in such systems would influence the structure of this glassy phase in a manner similar to that described for bulk glasses, thereby affecting the glaze's properties.

In the realm of functional ceramics, GeO₂ has been investigated as a sintering aid and a property modifier. For example, in (K₀.₅Na₀.₅)NbO₃ (KNN) based piezoelectric ceramics, the addition of GeO₂ has been shown to improve sinterability and enhance piezoelectric properties. This is attributed to the formation of a liquid phase during sintering, which facilitates densification at lower temperatures.

The following table outlines the potential roles of the K₂O-GeO₂ system in advanced germanate ceramics:

RoleMechanismPotential Impact on Ceramic Properties
Fluxing Agent Formation of a low-melting eutectic liquid phase.Lowering of sintering temperature, increased densification.
Glass Phase Former Formation of an amorphous potassium germanate phase.Improved surface smoothness in glazes, modification of dielectric properties.
Crystalline Phase Former In-situ formation of crystalline potassium germanates.Enhancement of mechanical properties (e.g., hardness), tailoring of thermal expansion.
Dopant/Modifier Incorporation of Ge⁴⁺ and K⁺ into the crystal lattice of the primary ceramic phase.Modification of piezoelectric, ferroelectric, or other functional properties.

This compound as a Precursor or Component in Novel Inorganic Materials

Synthesis of Complex Germanate-Based Frameworks and Layered Structures Utilizing this compound

The use of this compound, or more broadly, potassium germanate species in solution, is a promising avenue for the synthesis of complex inorganic materials with open-framework and layered structures. Hydrothermal and solvothermal synthesis methods are particularly well-suited for the creation of such materials, as they allow for the crystallization of novel phases under moderate temperatures and pressures.

While many studies on open-framework germanates utilize organic structure-directing agents (SDAs) to template the formation of pores and channels, the presence of alkali metal cations like potassium can also play a crucial role in the synthesis and stabilization of these structures. Potassium ions can be incorporated into the framework or reside within the channels, balancing the charge of the germanate framework and influencing the final topology.

Hydrothermal synthesis has been successfully employed to create novel germanates with complex frameworks, such as those assembled from Ge₄(OH)₄ cubane units and chiral intertwined Ge-O double helices nih.gov. Although these specific examples may not directly use K₂GeO₃ as a precursor, the principles of hydrothermal synthesis suggest that a soluble potassium germanate source could be an effective starting material. The reactivity and pH of the precursor solution are critical factors in determining the type of germanate building units that form and subsequently assemble into the final framework.

The potential advantages of using a potassium germanate precursor include:

Enhanced Solubility: Compared to the relatively insoluble GeO₂, a potassium germanate solution provides a more reactive source of germanate anions.

pH Control: The basic nature of K₂GeO₃ solutions can influence the hydrolysis and condensation reactions of germanate species, favoring the formation of specific building blocks.

Structure-Directing Role: K⁺ ions can act as templates or counter-ions, guiding the assembly of the germanate framework.

Exploration of this compound in Multicomponent Oxide Systems for Specific Material Functions

This compound, as a combination of a network-modifying oxide (K₂O) and a network-forming/modifying oxide (GeO₂), is a valuable component in the design of multicomponent oxide systems with tailored functionalities. The interplay between K₂O and GeO₂ can be harnessed to control the structure and properties of materials for various applications.

In the field of optical materials , the addition of K₂O to GeO₂-based glasses is known to modify the refractive index and optical dispersion. Multicomponent glasses containing K₂O and GeO₂, along with other oxides, are being explored for applications in optical fibers and other photonic devices researchgate.net. The ability to precisely control the glass structure through composition allows for the fine-tuning of its optical properties.

In the development of piezoelectric and ferroelectric materials , as mentioned previously, GeO₂ can act as a dopant in materials like (K₀.₅Na₀.₅)NbO₃ to enhance their properties. The presence of K₂O in conjunction with GeO₂ in the raw material mixture would influence the formation of the desired perovskite phase and its microstructure.

The following table summarizes the functional roles of the K₂O-GeO₂ combination in various multicomponent oxide systems:

Material SystemFunction of K₂O-GeO₂Target Application
Silicate (B1173343)/Borate GlassesRefractive index and dispersion modifierOptical fibers, lenses
Niobate-based Glass-CeramicsDielectric property modifier, sintering aidHigh-energy-density capacitors
Perovskite CeramicsDopant/Sintering aidLead-free piezoelectrics
Germanate-based AnodesActive material/PrecursorLithium-ion and potassium-ion batteries

This compound in Emerging Technologies

The unique properties of materials derived from or containing this compound position them as candidates for several emerging technologies.

Advanced Optical Materials: The high refractive index and good infrared transparency of germanate glasses make them suitable for applications in fiber optics, infrared lenses, and windows. The ability to modify these properties with K₂O allows for the design of specialty glasses for specific optical functions. Furthermore, the controlled crystallization of potassium germanate-containing glasses can lead to transparent glass-ceramics with superior mechanical properties, which are desirable for durable optical components researchgate.net.

Catalysis: While research into the catalytic activity of this compound itself is limited, germanium-based materials have shown promise as catalysts in various reactions. Germanium oxides can be used in polyester production and in the catalytic hydrogenation of unsaturated aldehydes. The presence of potassium in a catalyst formulation can act as a promoter, enhancing the activity and selectivity of the catalyst. Therefore, potassium germanate-based materials could potentially be developed as novel catalysts. For instance, iron oxide catalysts have been used for the reduction of potassium permanganate, suggesting the potential for interactions between potassium-containing compounds and other catalytic materials mdpi.com.

Energy Storage: The development of next-generation batteries is a critical area of research. Germanates are being investigated as high-capacity anode materials for lithium-ion batteries researchgate.net. For potassium-ion batteries, which are a promising alternative to lithium-ion technology due to the abundance and low cost of potassium, materials containing potassium and an electrochemically active element like germanium could be of significant interest rsc.org. The use of a potassium germanate precursor could offer a direct route to synthesizing anode materials for K-ion batteries.

Sensors: The sensitivity of the electrical properties of germanate glasses and ceramics to their environment could be exploited in sensor applications. For example, changes in conductivity or dielectric properties in response to humidity or specific gases could form the basis of a sensing device. The ability to tailor the composition and structure of potassium germanate materials provides a means to optimize their sensitivity and selectivity for particular analytes.

Potential Applications of this compound in Dielectric or Ferroelectric Materials Research

This compound (K2GeO3) is a compound that, while not extensively studied for its dielectric or ferroelectric properties, presents intriguing possibilities for future materials science research. The potential for its application in these fields stems from the individual characteristics of its constituent oxides—germanium oxide (GeO2) and potassium oxide (K2O)—and the properties of similar germanate compounds.

Germanium dioxide is known for its high refractive index and good thermal stability. researchgate.net Potassium oxide, on the other hand, is a common component in various dielectric and ferroelectric materials, where it can influence the crystal structure and dielectric properties. The combination of these elements in a specific stoichiometry, as in this compound, could lead to the development of novel materials with tailored dielectric or ferroelectric responses.

The exploration of this compound in this context could focus on several key areas:

High-Frequency Dielectrics: Materials with high dielectric constants are crucial for the miniaturization of electronic components, such as capacitors and resonators. The presence of germanium, a high-atomic-number element, could contribute to a high dielectric constant in K2GeO3. Further research would be needed to synthesize and characterize the dielectric properties of this compound at various frequencies to assess its suitability for these applications.

Ferroelectric Materials: Ferroelectricity is a property of certain materials that have a spontaneous electric polarization that can be reversed by the application of an external electric field. This property is exploited in a wide range of applications, including non-volatile memory, sensors, and actuators. While there is no current research to suggest that this compound is ferroelectric, its complex crystal structure could potentially support ferroelectric ordering under certain conditions, such as in thin-film form or when doped with other elements.

Gate Dielectrics in Semiconductors: The semiconductor industry is in constant search for new high-κ dielectric materials to replace silicon dioxide as the gate dielectric in transistors. Germanium-based oxides and nitrides have been investigated for this purpose due to their potential for higher dielectric constants and compatibility with germanium-based semiconductor channels. nih.gov this compound, with its combination of a high-κ oxide (GeO2) and an alkali metal oxide, could be a candidate for such applications, although significant research would be required to understand its interface properties with semiconductor substrates.

It is important to note that the potential applications of this compound in dielectric and ferroelectric materials are largely speculative at this point, as there is a lack of published research on its synthesis and characterization for these purposes. However, the fundamental properties of its constituent elements provide a strong rationale for further investigation.

Table 1: Hypothetical Dielectric Properties of this compound Compared to Other Materials

MaterialDielectric Constant (κ) at 1 MHzDielectric Loss (tan δ) at 1 MHzBreakdown Voltage (MV/cm)
This compound (K2GeO3)8 - 12 (estimated)< 0.01 (estimated)5 - 8 (estimated)
Silicon Dioxide (SiO2)3.9< 0.00110
Hafnium Dioxide (HfO2)25< 0.0056
Barium Titanate (BaTiO3)1000 - 10,0000.01 - 0.051 - 2

Note: The values for this compound are hypothetical and for illustrative purposes only, as experimental data is not currently available.

Consideration of this compound in Optoelectronic Materials Development

The field of optoelectronics, which involves the study and application of electronic devices that source, detect, and control light, is another area where this compound could potentially find use. This potential is primarily based on the known optical properties of germanium and its compounds.

Germanium is a semiconductor with a relatively small bandgap, which makes it suitable for applications in infrared optics. ioffe.ru Germanium-based glasses and crystals are used in a variety of optical components, including lenses, windows, and fibers, due to their high refractive index and good transparency in the infrared region. researching.cn The incorporation of potassium into the germanium oxide matrix could modify these optical properties in ways that are beneficial for specific optoelectronic applications.

Some of the potential avenues for the use of this compound in optoelectronics include:

Scintillator Materials: Scintillators are materials that emit light when exposed to ionizing radiation. They are used in a variety of applications, including medical imaging, high-energy physics, and security screening. Bismuth germanate (Bi4Ge3O12), another germanate compound, is a well-known scintillator material. wikipedia.org It is possible that this compound, either in its pure form or when doped with an appropriate activator, could also exhibit scintillation properties. Research in this area would involve synthesizing the material and characterizing its luminescence properties under X-ray or gamma-ray irradiation.

Non-Linear Optical Materials: Non-linear optical (NLO) materials are materials that exhibit a nonlinear response to an applied optical field. They are used in a variety of applications, including frequency conversion, optical switching, and optical data storage. Certain crystal structures are known to give rise to strong NLO effects. The crystal structure of this compound is not well-characterized, but if it crystallizes in a non-centrosymmetric space group, it could exhibit NLO properties.

Host Material for Luminescent Dopants: this compound could also serve as a host material for luminescent dopants, such as rare-earth ions. The optical properties of the rare-earth ions would be influenced by the local environment provided by the K2GeO3 host lattice. This could lead to the development of new phosphors for applications in solid-state lighting and displays.

As with its potential applications in dielectric and ferroelectric materials, the use of this compound in optoelectronics is currently in the realm of speculation. Significant research and development would be needed to synthesize and characterize this material and to evaluate its performance in any of the applications mentioned above.

Table 2: Potential Optoelectronic Properties of this compound

PropertyPotential Value/CharacteristicPotential Application
Refractive IndexHighInfrared optics, lenses
BandgapWide (if an insulator)Host for luminescent dopants
Scintillation EfficiencyModerate to High (if a scintillator)Radiation detection
Non-Linear Optical SusceptibilityNon-zero (if non-centrosymmetric)Frequency conversion

Note: The information in this table is based on theoretical considerations and the properties of related materials. Experimental data for this compound is not currently available.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing high-purity germanium dipotassium trioxide (K₂GeO₃)?

  • Methodology : Use solid-state reactions or hydrothermal synthesis with precise stoichiometric ratios of GeO₂ and K₂O. Monitor reaction temperatures (typically 600–800°C for solid-state) and duration (12–24 hours) to avoid impurities like unreacted GeO₂ or potassium carbonate byproducts. Characterize intermediates via X-ray diffraction (XRD) to confirm phase purity .

Q. Which characterization techniques are essential for confirming the structural integrity of K₂GeO₃?

  • Methodology : Combine XRD for crystallographic analysis, Fourier-transform infrared spectroscopy (FTIR) to identify Ge-O-K bonding (absorption bands ~750–850 cm⁻¹), and Raman spectroscopy to detect lattice vibrations. Supplement with scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) for elemental mapping .

Q. How can researchers assess the purity of K₂GeO₃ batches for experimental reproducibility?

  • Methodology : Employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metal impurities (e.g., Na⁺, Ca²⁺). Use thermogravimetric analysis (TGA) to detect residual moisture or carbonate content. Cross-validate results with X-ray fluorescence (XRF) for bulk composition verification .

Advanced Research Questions

Q. How can discrepancies in reported bandgap values of K₂GeO₃ be systematically addressed?

  • Methodology : Compare synthesis conditions (e.g., annealing atmosphere, cooling rates) across studies. Perform UV-Vis diffuse reflectance spectroscopy with Tauc plot analysis under standardized protocols. Validate using density functional theory (DFT) simulations to model electronic structure variations caused by defects or doping .

Q. What computational approaches are recommended for modeling the electronic structure of K₂GeO₃?

  • Methodology : Use DFT with hybrid functionals (e.g., B3LYP) in software like VASP or Quantum ESPRESSO. Optimize crystal structures using pseudopotentials for Ge and K. Validate bandgap predictions against experimental photoluminescence or electrochemical impedance spectroscopy (EIS) data .

Q. How should experiments be designed to evaluate the thermodynamic stability of K₂GeO₃ under varying atmospheric conditions?

  • Methodology : Conduct thermogravimetric-differential scanning calorimetry (TG-DSC) in controlled environments (e.g., N₂, O₂, humid air) to identify decomposition pathways. Pair with in situ XRD to track phase transitions at elevated temperatures (up to 1000°C) .

Q. What strategies resolve contradictions in phytotoxicity data for K₂GeO₃ in soil-plant systems?

  • Methodology : Replicate studies using standardized soil types (e.g., loam vs. clay) and controlled irrigation regimes. Measure bioavailable Ge²⁺/Ge⁴⁺ via sequential extraction (Tessier method) and correlate with plant uptake using ICP-MS. Cross-reference with historical data on arsenic-germanium interactions .

Data Contradiction Analysis

Q. How to address conflicting reports on K₂GeO₃’s catalytic activity in oxidation reactions?

  • Methodology : Systematically vary reaction parameters (pH, temperature, substrate concentration) and characterize catalyst surfaces post-reaction using X-ray photoelectron spectroscopy (XPS). Compare turnover frequencies (TOF) with defect density quantified via positron annihilation spectroscopy .

Q. Why do studies report divergent solubility values for K₂GeO₃ in aqueous systems?

  • Methodology : Standardize dissolution protocols (e.g., stirring rate, particle size distribution) and measure equilibrium solubility via ion chromatography (IC). Account for pH-dependent speciation (e.g., GeO₃²⁻ vs. HGeO₃⁻) using geochemical modeling software like PHREEQC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.